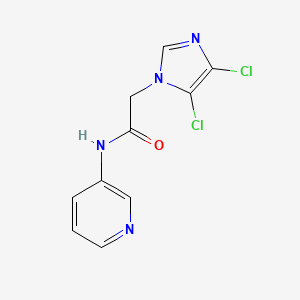

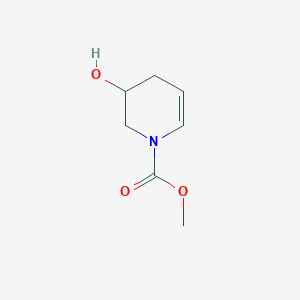

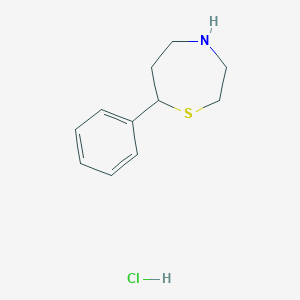

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The compound features a phthalazine core, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring. This core is further modified by the presence of a 1,2,4-oxadiazole ring and a pyridinyl group, which are known to impart significant biological properties to molecules.

Synthesis Analysis

The synthesis of phthalazin-1(2H)-one derivatives typically involves the condensation of phthalic anhydride with other reagents. In the context of the provided papers, the synthesis of related compounds has been achieved through multi-component reactions. For instance, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions, yielding excellent results . Another study reports the synthesis of 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates through a one-pot reaction involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and cyclic anhydrides . These methods highlight the versatility and efficiency of synthesizing phthalazine derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of multiple heterocyclic rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The presence of a 1,3,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its contribution to the stability and biological activity of the compounds . The molecular structure is further characterized by spectral data, which is essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Phthalazin-1(2H)-one derivatives can undergo various chemical reactions due to the presence of reactive sites within their structure. The studies provided do not detail specific reactions for the compound "4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one," but they do suggest that the phthalazine core can be functionalized through different synthetic routes, leading to a wide array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms within the rings can affect properties such as solubility, melting point, and stability. The antimicrobial activity of some derivatives has been demonstrated, indicating that these compounds can interact effectively with biological systems . Additionally, the incorporation of 1,3,4-oxadiazole and 1,2,3-triazoles has been shown to enhance anticancer activity, as evidenced by computational docking analysis and biological assays . These properties are crucial for the development of new pharmaceutical agents and highlight the importance of detailed physicochemical characterization in drug design.

Applications De Recherche Scientifique

Antimicrobial and Antiviral Properties

Research has shown that derivatives of phthalazinone exhibit significant antimicrobial and antiviral activities. For example, a study by El-Hashash et al. (2012) synthesized new derivatives and assessed their antimicrobial effectiveness, indicating potential applications in combating microbial infections (El-Hashash et al., 2012). Another study by Salem et al. (2013) extended this work by evaluating the antiviral capabilities of these compounds, further broadening their potential therapeutic applications (Salem et al., 2013).

Anti-inflammatory Activity

Some derivatives have also been explored for their anti-inflammatory properties. For instance, research by Abd Alla et al. (2010) synthesized new phthalazinone compounds and tested their anti-inflammatory activities, identifying several compounds with promising efficacy compared to standard treatments (Abd Alla et al., 2010).

Heterocyclic Compound Development

The synthesis and characterization of phthalazinone derivatives have contributed significantly to the field of heterocyclic chemistry. Studies have focused on creating novel heterocyclic systems with potential biological activities. For example, the work by Wang et al. (2006) under microwave irradiation conditions has opened new pathways for the efficient synthesis of substituted 1,3,4-oxadiazoles, showcasing the versatility of phthalazinone derivatives in the development of new heterocyclic compounds (Wang et al., 2006).

Propriétés

IUPAC Name |

2-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-9-11-15(12-10-14)27-22(28)17-7-3-2-6-16(17)19(25-27)21-24-20(26-29-21)18-8-4-5-13-23-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGJQGKLXBIGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)